Platelet activating factor-acether
Overview
Description
Mechanism of Action
Target of Action
C18-Paf-acether, also known as C18-PAF or Platelet activating factor-acether, is a potent phospholipid activator and mediator of many leukocyte functions . Its primary targets include platelets , endothelial cells , neutrophils , monocytes , and macrophages . These cells are especially involved in host defense .
Mode of Action
C18-Paf-acether interacts with its targets to mediate a variety of biological functions. It plays a crucial role in platelet aggregation and degranulation , inflammation , and anaphylaxis . It is also involved in changes to vascular permeability , the oxidative burst , chemotaxis of leukocytes , as well as augmentation of arachidonic acid metabolism in phagocytes .
Biochemical Pathways
C18-Paf-acether is synthesized in a two-step process :
- The intervention of a phospholipase A2 on membrane etherphospholipids results in the formation of the non-acetylated compound, 2-lyso Paf-Ether .
- Activation of a short-chain fatty-acid specific acyl transferase .
Pharmacokinetics
It is known that the compound is synthesized by various cells, especially those involved in host defense . It is continuously produced by these cells but in low quantities, and production is controlled by the activity of PAF acetylhydrolases . It is produced in larger quantities by inflammatory cells in response to specific stimuli .
Result of Action
C18-Paf-acether has a wide range of effects at the molecular and cellular levels. It is a potent neutrophil activator , inducer of vascular permeability in various organs, and constrictor of the coronary bed . It is capable of inducing major pathological changes in lung and heart functions, and of increasing skin vascular permeability .
Action Environment
The action of C18-Paf-acether can be influenced by various environmental factors. This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of specific stimuli in the environment .
Biochemical Analysis
Biochemical Properties
C18-Paf-acether interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . It is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages .
Cellular Effects
C18-Paf-acether has significant effects on various types of cells and cellular processes. It influences cell function by transmitting information between endothelial cells, leukocytes, and other cell types in both physiological and pathological conditions . It also increases renal blood flow and causes dose-dependent systemic hypotension .
Molecular Mechanism
C18-Paf-acether exerts its effects at the molecular level through a variety of mechanisms. It acts as the ligand of platelet-activating factor and PAF G protein-coupled receptor (PAFR), leading to a complex intracellular signaling . It also has renovasodilator properties and antihypertensive lipid properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C18-Paf-acether change over time. Excess accumulation of C18-Paf-acether in CNS diseases exacerbates the inflammatory response and pathological consequences, while application of PAF inhibitors or PAFR antagonists by blocking this signaling pathway significantly reduces inflammation, protects cells, and improves the recovery of neural functions .
Dosage Effects in Animal Models
The effects of C18-Paf-acether vary with different dosages in animal models. For instance, it has been shown to cause dose-dependent systemic hypotension
Metabolic Pathways
C18-Paf-acether is involved in several metabolic pathways. It is synthesized in a two-step process involving the activity of phospholipase A2 and an acetyltransferase . It is also involved in the augmentation of arachidonic acid metabolism in phagocytes .
Subcellular Localization
It has been found that the nuclear localization of PAF receptor controls retinal neovascularization , suggesting that C18-Paf-acether may also have specific subcellular localizations that influence its activity.
Preparation Methods
Platelet-activating factor C-18 can be synthesized through multiple routes. One common method involves the use of 2-propanol, 1-(octadecyloxy)-3-(triphenylmethoxy)-, (2S)- as a starting material . The synthesis involves several steps, including reactions with pyridine, chloroform, hydrochloric acid, dioxane, and tetrahydrofuran under various conditions . Industrial production methods typically involve the “remodeling” and “de novo” pathways, which are natural processes that occur upon stimulation .
Chemical Reactions Analysis
Platelet-activating factor C-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, chloroform, hydrochloric acid, and tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with pyridine and chloroform at ambient temperature yields a product with 99% purity .
Scientific Research Applications
Platelet-activating factor C-18 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phospholipids. In biology, it is used to investigate the role of phospholipids in cellular processes such as inflammation and immune response . In medicine, platelet-activating factor C-18 is studied for its potential therapeutic applications in conditions such as necrotizing enterocolitis, inflammation, asthma, and allergy . In industry, it is used in the development of lipid-based drug delivery systems .
Comparison with Similar Compounds
Platelet-activating factor C-18 is similar to other platelet-activating factors such as platelet-activating factor C-16 and Lyso-PAF C-18. Platelet-activating factor C-16 is more potent in inducing platelet aggregation but less effective in activating macrophages compared to platelet-activating factor C-18 . Lyso-PAF C-18 is an intermediate in the synthesis of platelet-activating factor C-18 and has similar biological activities . The unique feature of platelet-activating factor C-18 is its balance between potency and activation of different cell types, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995900 | |
Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-69-8 | |
Record name | 1-O-Octadecyl-platelet-activating factor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C18-PAF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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